molecular formula C9H16N4 B13065170 {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine

Cat. No.: B13065170
M. Wt: 180.25 g/mol
InChI Key: DPQIDNXLLUITFZ-UHFFFAOYSA-N
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Description

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core with an ethyl group at the 2-position and a methanamine group at the 5-position. It has a molecular formula of C₉H₁₆N₄ and a molecular weight of 180.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylimidazole with a suitable pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-yl)methanamine

InChI

InChI=1S/C9H16N4/c1-2-7-6-13-8(5-10)3-4-11-9(13)12-7/h6,8H,2-5,10H2,1H3,(H,11,12)

InChI Key

DPQIDNXLLUITFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(CCNC2=N1)CN

Origin of Product

United States

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